Hexachlorophene

Enzyme inhibition Fatty acid biosynthesis Antibacterial mechanism

Hexachlorophene is a chlorinated bisphenol antiseptic distinguished by its NAD+-independent FabI inhibition (IC50 2.5±0.4 μM). Unlike triclosan, it retains unchanged anti-staphylococcal MIC (1.56 μg/mL) across MRSA, GISA, and hGISA phenotypes, making it an essential comparator for antibacterial resistance studies and FabI inhibitor screening. It also serves as a reference standard for in vitro antiprotozoal assays against Giardia lamblia and Trichomonas vaginalis. Supplied at ≥98% purity; store at 2–8°C.

Molecular Formula C13H6Cl6O2
C13H6Cl6O2
C6H(OH)Cl3CH2Cl3(OH)C6H
Molecular Weight 406.9 g/mol
CAS No. 70-30-4
Cat. No. B1673135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexachlorophene
CAS70-30-4
SynonymsHexachlorophene;  Hexachlorofen;  Hexachlorophen;  Almederm;  Distodin; 
Molecular FormulaC13H6Cl6O2
C13H6Cl6O2
C6H(OH)Cl3CH2Cl3(OH)C6H
Molecular Weight406.9 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl
InChIInChI=1S/C13H6Cl6O2/c14-6-2-8(16)12(20)4(10(6)18)1-5-11(19)7(15)3-9(17)13(5)21/h2-3,20-21H,1H2
InChIKeyACGUYXCXAPNIKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 68 °F (NTP, 1992)
Soluble in chloroform, polyethylene glycols, propylene glycol, olive oil, cottonseed oil, dilute aqueous alkaline solutions.
Soluble at 1 in 3.5 parts of alcohol, 1 in less than 1 part of acetone, & 1 in less than 1 part of ether
SOL IN DILUTE SOLUTIONS OF FIXED ALKALI HYDROXIDES
About 100 mg/mL in dimethyl sulfoxide at 20 °C
For more Solubility (Complete) data for HEXACHLOROPHENE (6 total), please visit the HSDB record page.
4.33e-04 g/L
Solubility in water: none
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hexachlorophene (CAS 70-30-4) for Procurement: A Chlorinated Bisphenol Antiseptic with Gram-Positive Bacteriostatic Activity and Distinct Enzyme Inhibition Profile


Hexachlorophene (2,2′-methylenebis(3,4,6-trichlorophenol); CAS 70-30-4) is a chlorinated bisphenol antiseptic that functions as a bacteriostatic agent with selective activity against Gram-positive organisms, including Staphylococcus aureus, while demonstrating minimal efficacy against Gram-negative bacteria [1]. As an organochlorine biocide, it inhibits the enoyl-acyl carrier protein (ACP) reductase (FabI) enzyme involved in bacterial type II fatty acid biosynthesis, a mechanism shared with triclosan but mediated through distinct binding kinetics and NAD+ dependence [2]. Hexachlorophene is primarily utilized in prescription surgical scrubs (3% formulations) and bacteriostatic skin cleansers for preoperative preparation and outbreak control of Gram-positive infections [3].

Why Hexachlorophene (70-30-4) Cannot Be Casually Substituted with Triclosan or Other Bisphenol Antiseptics


Despite belonging to the bisphenol class of antimicrobial agents, hexachlorophene exhibits fundamentally different molecular pharmacology and safety characteristics compared to its closest analogs such as triclosan, chlorhexidine, and dichlorophene. Hexachlorophene and triclosan both inhibit bacterial FabI (enoyl-ACP reductase), but they bind to distinct sites on the enzyme with differing NAD+ dependence, resulting in non-overlapping resistance profiles [1]. Furthermore, hexachlorophene's significant dermal absorption—up to 55% in 24 hours in rat models—coupled with its well-documented neurotoxic potential at elevated systemic exposure, imposes strict formulation and use-case constraints that do not apply to alternatives with lower percutaneous bioavailability such as chlorhexidine [2]. These pharmacological and toxicological distinctions render simple therapeutic or functional interchange with triclosan or other in-class compounds scientifically unsound and clinically inadvisable [3].

Hexachlorophene (70-30-4) Quantitative Differentiation Evidence: Direct Comparator Data vs. Triclosan, Bithionol, and Chlorhexidine


FabI Enzyme Inhibition: Hexachlorophene vs. Triclosan Binding Kinetics and NAD+ Independence

Hexachlorophene inhibits Haemophilus influenzae FabI (enoyl-ACP reductase) with an IC50 of 2.5 ± 0.4 μM, and its inhibition is NAD+-independent and time-independent. In contrast, triclosan exhibits IC50 values of 0.1 ± 0.02 μM in the presence of NAD+ and 2.4 ± 0.02 μM in the absence of NAD+, demonstrating that triclosan's potency is markedly enhanced by NAD+ cofactor binding while hexachlorophene's inhibition is cofactor-agnostic [1]. Binding kinetic studies further revealed that triclosan and hexachlorophene bind to different sites on the H. influenzae FabI enzyme [2].

Enzyme inhibition Fatty acid biosynthesis Antibacterial mechanism FabI Enoyl-ACP reductase

Anti-Staphylococcal Activity: Hexachlorophene MIC vs. Triclosan and Chlorhexidine Across MRSA Phenotypes

In a comparative evaluation of common hospital hand disinfectants against methicillin-resistant Staphylococcus aureus (MRSA), glycopeptide-intermediate S. aureus (GISA), and heterogeneous GISA (hGISA) phenotypes, the minimum inhibitory concentrations (MICs) of hexachlorophene, 2-propanol, and chlorhexidine remained similar across all phenotypes [1]. In contrast, the MICs of triclosan and cetrimide were higher (i.e., reduced potency) against the MRSA, GISA, and hGISA strains compared to the methicillin-sensitive S. aureus (MSSA) strain [1]. Independently, hexachlorophene's MIC against S. aureus has been reported as 1.56 μg/mL .

Antibacterial susceptibility Staphylococcus aureus MRSA MIC Biocide efficacy

Antiparasitic Activity: Hexachlorophene vs. Bithionol and Dichlorophene Against Giardia lamblia and Trichomonas vaginalis

In a head-to-head in vitro study comparing the antiprotozoal activities of bithionol, dichlorophene, and hexachlorophene, all three compounds killed trophozoites of Giardia lamblia and Trichomonas vaginalis within 24 hours at a concentration of 0.42 mM, with the exception that dichlorophene required 0.93 mM for sterilization of T. vaginalis in the same period [1]. In serum-free media, the inhibitory actions were significantly enhanced: hexachlorophene killed T. vaginalis in under 10 minutes at a concentration of 0.0025 mM [1].

Antiparasitic Giardia lamblia Trichomonas vaginalis Protozoal inhibition In vitro susceptibility

Phototoxicity Profile: Hexachlorophene vs. Bithionol, 8-MOP, and Halogenated Salicylanilides

In a comparative phototoxicity screening study using both in vitro (E. coli light dose-survival curves) and in vivo (guinea pig skin erythema) systems, hexachlorophene demonstrated photoinactivity, whereas 8-methoxypsoralen (8-MOP), bithionol, 3,3′,4′,5-tetrachlorosalicylanilide (TCSA), and 3,4′,5-tribromosalicylanilide (TBS) exhibited photokilling activity against E. coli and induced phototoxic erythema in vivo [1]. Hexachlorophene, along with trichlorocarbanilide and irgasan CF3, showed no phototoxic effects in either test system [1].

Phototoxicity Photosafety Dermatological safety Ultraviolet radiation In vitro toxicology

Dermal Absorption Rate: Hexachlorophene vs. Chlorhexidine Percutaneous Bioavailability

Hexachlorophene is well absorbed through intact skin, with up to 55% of a dermally applied dose absorbed within 24 hours in rat models [1]. This high percutaneous bioavailability contrasts sharply with chlorhexidine, for which attempts to detect percutaneous absorption in humans have largely failed, indicating negligible systemic exposure from topical application [2]. Detectable blood levels of hexachlorophene have been documented in subjects who regularly scrubbed with 3% hexachlorophene preparations [3].

Percutaneous absorption Dermal bioavailability Toxicokinetics Skin penetration Safety margin

Neurotoxicity Threshold: Hexachlorophene-Induced Cytotoxic Brain Edema in Rat Model

In a preclinical neurotoxicity study, rats administered hexachlorophene orally at 30 mg/kg/day for 5 consecutive days developed cytotoxic brain edema, as evidenced by T2-weighted proton magnetic resonance imaging showing prominent myelin-rich structures and markedly suppressed apparent diffusion coefficient (ADC) in all brain regions except the cerebral cortex [1]. These changes persisted for at least 7 days post-exposure, and hexachlorophene-induced brain edema has been established as a reproducible experimental model for testing cerebroprotective compounds [2]. The mechanism involves inhibition of brain succinate dehydrogenase activity, leading to spongiosis and intramyelinic edema [3].

Neurotoxicity Brain edema Myelinotoxicity Preclinical safety CNS adverse effects

Hexachlorophene (70-30-4) Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Prescription Surgical Scrub for Preoperative Gram-Positive Decolonization in Controlled Healthcare Settings

Hexachlorophene 3% emulsion (pHisoHex formulation) is indicated for surgical hand antisepsis and preoperative patient skin cleansing where reduction of staphylococcal and other Gram-positive bacterial colonization is required [4]. This application leverages hexachlorophene's consistent anti-staphylococcal MIC of 1.56 μg/mL against S. aureus, which remains unchanged across MRSA, GISA, and hGISA phenotypes—a differentiation from triclosan, which shows elevated MICs against these resistant strains [5]. Use is restricted to intact skin with thorough rinsing post-application due to the compound's 55% dermal absorption rate within 24 hours (rat model) and established neurotoxic potential at elevated systemic exposure [6].

Outbreak Control of Gram-Positive Infections Where First-Line Measures Have Failed

Hexachlorophene is specifically indicated for controlling outbreaks of Gram-positive infections when other infection control procedures have been unsuccessful [4]. This niche indication is supported by the compound's retained potency against antibiotic-resistant Gram-positive phenotypes and its NAD+-independent FabI inhibition mechanism (IC50 = 2.5 ± 0.4 μM), which confers a distinct resistance profile from triclosan and may provide efficacy in settings where triclosan-resistant bacterial populations have emerged [5]. The compound's photoinactivity further supports its use in institutional protocols without UV-exposure contraindications [6].

Research-Grade Antiparasitic Reference Compound for Giardia and Trichomonas In Vitro Studies

Hexachlorophene serves as an established reference compound for in vitro antiprotozoal studies against Giardia lamblia and Trichomonas vaginalis, demonstrating complete trophozoite killing at 0.42 mM in complete media (24-hour exposure) and at 0.0025 mM in serum-free conditions (under 10 minutes for T. vaginalis) [4]. Its equipotency to bithionol and superior potency to dichlorophene against T. vaginalis at equivalent concentrations makes it a valuable comparator standard in parasitology screening assays and drug discovery programs targeting neglected protozoal infections [4].

Enzymology Research: FabI Inhibition Reference Standard with Distinct NAD+-Independent Binding Kinetics

Hexachlorophene is utilized as a reference inhibitor in bacterial fatty acid biosynthesis research, particularly for enoyl-ACP reductase (FabI) enzymology studies. Its NAD+-independent and time-independent inhibition profile (IC50 = 2.5 ± 0.4 μM) contrasts with triclosan's NAD+-dependent inhibition (IC50 = 0.1 μM with NAD+ vs. 2.4 μM without NAD+) and distinct binding site occupancy on H. influenzae FabI [4]. This differentiated mechanism makes hexachlorophene an essential comparator compound for structure-activity relationship studies, resistance mechanism elucidation, and novel FabI inhibitor screening campaigns [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hexachlorophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.